3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
3,4,5-Triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic core linked to a pyrrolidine moiety substituted with a thiophene ring. Its molecular formula is C22H32N2O4S, with a molecular weight of 420.57 g/mol.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-4-26-19-11-17(12-20(27-5-2)21(19)28-6-3)22(25)23-18-7-9-24(14-18)13-16-8-10-29-15-16/h8,10-12,15,18H,4-7,9,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQWKSZAQBGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophenyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrrolidinyl moiety. The ethoxy groups are then added through a series of etherification reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy groups can be oxidized to form ethyl esters.
Reduction: : The benzamide core can be reduced to form an amine.
Substitution: : The thiophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like halides or alkyl groups can be used for substitution reactions.
Major Products Formed
Oxidation: : Ethyl esters of the corresponding acids.
Reduction: : Primary or secondary amines.
Substitution: : Derivatives with different substituents on the thiophenyl group.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3,4,5-Triethoxy-N-[1-(3-Phenyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]benzamide
A closely related compound, 3,4,5-triethoxy-N-[1-(3-phenyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]benzamide (ID: P809-0613, ), shares the triethoxybenzamide core and pyrrolidine scaffold but differs in the heterocyclic substituent.
Table 1: Structural and Molecular Comparison
Detailed Analysis:
Heterocyclic Substituent Effects
- Thiophene vs. Pyrazole :
- In contrast, the pyrazole in P809-0613 contains two nitrogen atoms, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Pyrazole’s aromatic nitrogen may enhance solubility in polar solvents compared to thiophene.
Molecular Weight and Bioavailability
- The analog P809-0613 has a higher molecular weight (464.56 g/mol ) due to the phenyl-pyrazole group, which may reduce oral bioavailability compared to the target compound (420.57 g/mol ).
Pharmacophore Diversity
- Both compounds retain the triethoxybenzamide motif, which is associated with kinase inhibition in related structures. However, the divergent heterocycles suggest distinct target selectivity profiles.
Research Findings and Hypotheses
- Target Compound: No direct pharmacological data are available. Theoretical models suggest moderate blood-brain barrier penetration due to its lipophilic thiophene group.
- Analog (P809-0613): Limited data from indicate availability in small quantities (7 mg), but biological activity remains uncharacterized. Pyrazole-containing analogs in other studies show affinity for kinases (e.g., JAK2, EGFR), suggesting a possible lead for kinase-targeted drug discovery .
Notes
Data Limitations : Direct studies on the target compound are absent; comparisons rely on structural extrapolation and general heterocyclic chemistry principles.
Heterocyclic Impact : Thiophene’s electron-rich structure may favor interactions with hydrophobic pockets, while pyrazole’s hydrogen-bonding capacity could enhance target engagement in polar environments.
Synthetic Accessibility : The thiophene-containing compound may face challenges in regioselective synthesis compared to pyrazole derivatives.
Biological Activity
3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is primarily attributed to its ability to interact with specific molecular targets within the body. The compound may exhibit its effects through:
- Enzyme Inhibition : The benzamide moiety can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The presence of the thiophene and pyrrolidine rings may enhance binding affinity to various receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide possess significant anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 | |
| Compound B | MCF7 (Breast) | 15.0 | |
| 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide | HeLa (Cervical) | TBD | Current Study |
Preliminary results suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values are still under investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar benzamide derivatives demonstrate effective inhibition against various bacterial strains.
These findings indicate potential applications in treating infections caused by resistant bacterial strains.
Case Studies
A recent investigation into the biological activity of related compounds highlighted the importance of structural modifications in enhancing efficacy. For instance:
- Study on Pyrrolidine Derivatives : A series of pyrrolidine derivatives were synthesized and tested for anticancer activity. Modifications to the thiophene ring significantly improved potency against breast cancer cells.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of compounds with similar structures, revealing promising results against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
